REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[N:6][NH:7][C:8]=1[C:9]#[N:10])([O-])=O.C(O)(=O)C.[CH:15](N)=[NH:16]>C(O)C.[Pd]>[NH:7]1[C:8]2[C:9]([NH2:10])=[N:16][CH:15]=[N:1][C:4]=2[CH:5]=[N:6]1 |f:1.2|
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Name
|
|
Quantity
|
6.25 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=NNC1C#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
37.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(=N)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The catalyst was removed by filtration through a pad of diatomaceous earth
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for one hour
|
Duration
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1 h
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
approximately 50 mL of the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The precipitate which formed
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
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Type
|
WASH
|
Details
|
washed with ethyl acetate (3×25 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure to a volume of approximately 40 mL
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
DISSOLUTION
|
Details
|
to dissolve all of the material
|
Type
|
WASH
|
Details
|
was eluted with ethyl acetate/methanol (8:2)
|
Type
|
CONCENTRATION
|
Details
|
The appropriate fractions were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC=2N=CN=C(C21)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.85 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 62.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |